4-Dimethylamino-benzamidine dihydrochloride
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Overview
Description
4-Dimethylamino-benzamidine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3 and a molecular weight of 236.14 g/mol . It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylamino-benzamidine dihydrochloride typically involves the reaction of 4-dimethylaminobenzonitrile with ammonia or an amine under specific conditions to form the corresponding amidine . This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Dimethylamino-benzamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines .
Scientific Research Applications
4-Dimethylamino-benzamidine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in enzyme inhibition studies and as a probe for studying protein-ligand interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Dimethylamino-benzamidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Benzamidine: A simpler analogue with similar enzyme inhibitory properties.
Diminazene: Another benzamidine derivative used as a trypanocidal agent.
4-Aminobenzamidine: A related compound with similar chemical properties but different applications.
Uniqueness: 4-Dimethylamino-benzamidine dihydrochloride is unique due to its dimethylamino group, which enhances its binding affinity and specificity for certain molecular targets compared to simpler analogues like benzamidine .
Properties
IUPAC Name |
4-(dimethylamino)benzenecarboximidamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-12(2)8-5-3-7(4-6-8)9(10)11;;/h3-6H,1-2H3,(H3,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWJLPLJSLCQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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